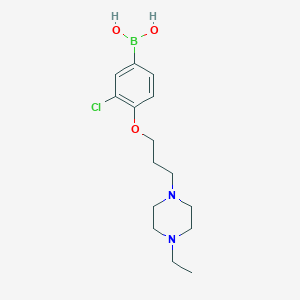

(3-Chloro-4-(3-(4-ethylpiperazin-1-yl)propoxy)phenyl)boronic acid

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of “(3-Chloro-4-(3-(4-ethylpiperazin-1-yl)propoxy)phenyl)boronic acid” is complex due to the presence of a boronic acid group, a chloro group, and an ether group.Chemical Reactions Analysis

The chemical reactions involving boronic esters like “(3-Chloro-4-(3-(4-ethylpiperazin-1-yl)propoxy)phenyl)boronic acid” are diverse. Protodeboronation of alkyl boronic esters has been achieved using a radical approach . This approach allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .Wissenschaftliche Forschungsanwendungen

Boronic Acid Drugs

Research related to boronic acids, encompassing synthetic development to materials and drug discovery, has seen significant growth over the past two decades. The incorporation of boronic acids into medicinal chemistry has increased, with the FDA and Health Canada approving five boronic acid drugs, three of which were in the past four years. These compounds exhibit several desirable properties, potentially enhancing drug potency or improving pharmacokinetic profiles. This review aims to encourage further exploration of boronic acids in drug discovery endeavors (Plescia & Moitessier, 2020).

Electrochemical Biosensors

Recent progress in developing electrochemical biosensors based on ferroceneboronic acid (FcBA) and ferrocene (Fc)-modified boronic acids has been notable. These compounds, featuring a binding site (boronic acid moiety) and an electrochemically active part (Fc residue), facilitate the construction of sensors sensitive to sugars, glycated hemoglobin (HbA1c), fluoride ions, and more. FcBA-based sensors, particularly non-enzymatic glucose sensors, leverage the selective binding of FcBA to diol residues of sugars, forming the basis of electrochemical determination (Wang, Takahashi, Du, & Anzai, 2014).

Boron Removal in Desalination

The use of reverse osmosis (RO) membranes in seawater desalination has brought renewed focus on boron removal from drinking water. This review summarizes knowledge on boron removal by NF/RO membranes in desalination applications, linking boric acid speciation and other physicochemical properties to NF/RO membrane rejection rates. The review also calls for further research to optimize boron removal processes and enhance the understanding of boron rejection by NF/RO membranes (Tu, Nghiem, & Chivas, 2010).

Eigenschaften

IUPAC Name |

[3-chloro-4-[3-(4-ethylpiperazin-1-yl)propoxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24BClN2O3/c1-2-18-7-9-19(10-8-18)6-3-11-22-15-5-4-13(16(20)21)12-14(15)17/h4-5,12,20-21H,2-3,6-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTUOCNXSDYLPEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OCCCN2CCN(CC2)CC)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24BClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Chloro-4-(3-(4-ethylpiperazin-1-yl)propoxy)phenyl)boronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

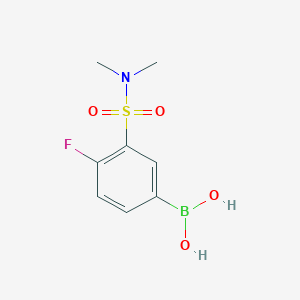

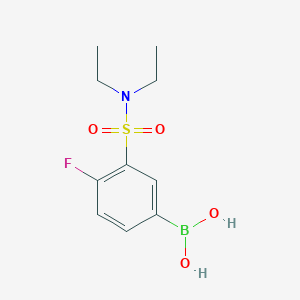

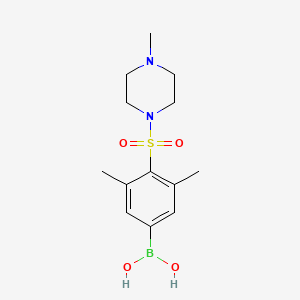

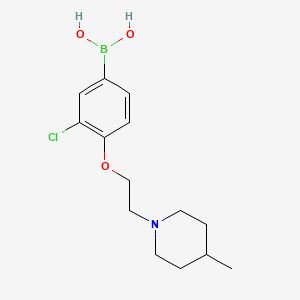

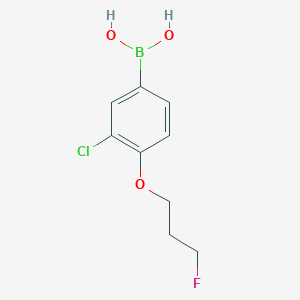

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.